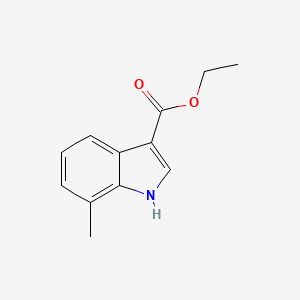

ethyl 7-methyl-1H-indole-3-carboxylate

CAS No.: 773128-82-8

Cat. No.: VC3265623

Molecular Formula: C12H13NO2

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 773128-82-8 |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | ethyl 7-methyl-1H-indole-3-carboxylate |

| Standard InChI | InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-13-11-8(2)5-4-6-9(10)11/h4-7,13H,3H2,1-2H3 |

| Standard InChI Key | BIOFSBISOZTVAU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CNC2=C(C=CC=C12)C |

| Canonical SMILES | CCOC(=O)C1=CNC2=C(C=CC=C12)C |

Introduction

Chemical Structure and Properties

Structural Features

Ethyl 7-methyl-1H-indole-3-carboxylate consists of an indole core with two key substituents: a methyl group at the 7-position and an ethyl carboxylate group at the 3-position. The indole nucleus is a bicyclic heterocycle comprising a benzene ring fused to a pyrrole ring, providing an aromatic system with unique electronic properties. The nitrogen atom in the pyrrole ring (1H-indole) possesses a reactive N-H bond that can participate in various chemical transformations, including alkylation reactions similar to those observed with related indole derivatives.

The compound's structure can be represented using various chemical notation systems:

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ |

| Molecular Weight | 203.24 g/mol |

| CAS Number | 773128-82-8 |

Physicochemical Properties

While specific experimental data for ethyl 7-methyl-1H-indole-3-carboxylate is limited in the provided search results, we can infer certain properties based on similar indole carboxylates. Indole carboxylates generally exhibit characteristic spectroscopic profiles that help in their identification and purity assessment. The compound likely exists as a solid at room temperature with a defined melting point, similar to other indole carboxylates.

Drawing from the information available for related compounds, the following properties can be estimated:

| Property | Value/Description |

|---|---|

| Physical State | Solid at room temperature |

| Purity (Commercial) | Minimum 95% |

| Solubility | Likely soluble in organic solvents such as DMSO, ethanol, and dichloromethane |

Synthesis Methods

Functionalization of Indole Scaffolds

Applications and Research Significance

Synthetic Building Block

As a functionalized indole derivative, ethyl 7-methyl-1H-indole-3-carboxylate can serve as a valuable intermediate in the synthesis of more complex molecules. The ethyl carboxylate group provides a handle for further chemical elaboration, while the indole core offers a rigid scaffold with well-defined spatial orientation of substituents.

Related research indicates that indole carboxylates can undergo various transformations. For instance, search result demonstrates that N-alkylation of indole-2-carboxylates can be achieved to generate diverse derivatives: "The respective N-alkylated acids could be obtained in high yields directly without separating the alkylated esters by increasing the amount of aq. KOH and refluxing for one hour" . Similar chemistry could be applied to our target compound for generating diverse chemical libraries.

Comparative Analysis

Structural Analogs and Their Properties

To better understand the distinctive characteristics of ethyl 7-methyl-1H-indole-3-carboxylate, it is instructive to compare it with structurally related compounds identified in the search results:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Difference |

|---|---|---|---|---|

| Ethyl 7-methyl-1H-indole-3-carboxylate | 773128-82-8 | C₁₂H₁₃NO₂ | 203.24 | Target compound |

| Ethyl 7-methyl-1H-indole-2-carboxylate | 70761-93-2 | C₁₂H₁₃NO₂ | 203.24 | Carboxylate at position 2 vs. 3 |

| Ethyl 7-fluoro-3-methyl-1H-indole-2-carboxylate | 866211-11-2 | C₁₂H₁₂FNO₂ | 221.23 | Fluorine at position 7, methyl at 3, carboxylate at 2 |

| Ethyl 7-methyl-3-phenyl-1H-indole-2-carboxylate | N/A | C₁₈H₁₇NO₂ | 279.34 | Additional phenyl at position 3, carboxylate at 2 |

| Methyl 7-methyl-1H-indole-3-carboxylate | 773134-49-9 | C₁₁H₁₁NO₂ | 189.21 | Methyl ester vs. ethyl ester |

This comparative analysis reveals that subtle structural variations, such as the position of the carboxylate group or the nature of substituents on the indole ring, can significantly influence the physical and chemical properties of these compounds. These differences can be exploited in structure-activity relationship studies in pharmaceutical research.

Position Isomers: 2- vs 3-Carboxylate

An interesting comparison emerges between ethyl 7-methyl-1H-indole-3-carboxylate and its isomer ethyl 7-methyl-1H-indole-2-carboxylate (CAS: 70761-93-2). Both compounds share the same molecular formula (C₁₂H₁₃NO₂) and molecular weight (203.24 g/mol), but differ in the position of the carboxylate group on the indole ring .

This positional isomerism is likely to influence the electronic distribution, dipole moment, and consequently, the reactivity and biological properties of these compounds. For instance, the 2-position in indoles is generally more reactive toward electrophilic substitution compared to the 3-position. Conversely, the 3-position often shows distinctive reactivity in certain reactions due to its unique electronic environment.

Current Research Status and Future Directions

Recent Developments

Based on the available search results, ethyl 7-methyl-1H-indole-3-carboxylate appears as a compound of interest in chemical libraries and catalogs rather than the subject of extensive primary research literature. The compound is listed as a commercial product by suppliers such as CymitQuimica , suggesting its utility as a research chemical or synthetic intermediate.

The limited information available in the search results indicates that there may be opportunities for more comprehensive characterization and exploration of this compound's properties and applications. Future research could focus on:

-

Detailed spectroscopic characterization

-

Exploration of reaction pathways and synthetic utilities

-

Evaluation of potential biological activities

-

Investigation of structure-property relationships through systematic modification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume